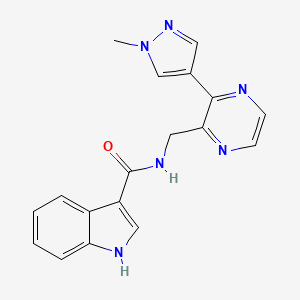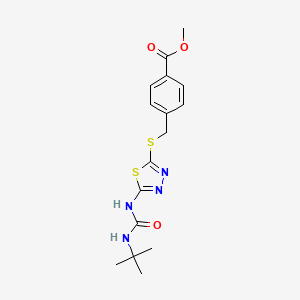![molecular formula C17H16FN5O B2536493 1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine CAS No. 2415622-27-2](/img/structure/B2536493.png)
1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a complex organic compound that features a fluorophenyl group, an imidazo[1,2-b]pyridazine moiety, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Attachment of the piperazine ring: This can be done through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to inhibit specific enzymes.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the imidazo[1,2-b]pyridazine group.
Imidazo[1,2-b]pyridazine derivatives: Compounds that contain the imidazo[1,2-b]pyridazine core but differ in other substituents.
Uniqueness
1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is unique due to the combination of its three distinct moieties, which confer specific biological activities and make it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-imidazo[1,2-b]pyridazin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-13-3-1-2-4-15(13)21-9-11-22(12-10-21)17(24)14-5-6-16-19-7-8-23(16)20-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKWVWJUHGLXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)
![4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2536421.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

![4,5-Dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2536426.png)
![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)
